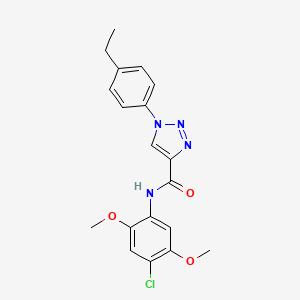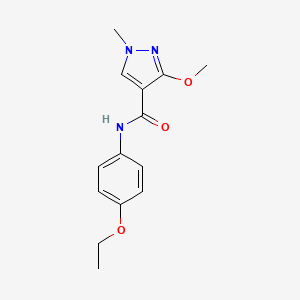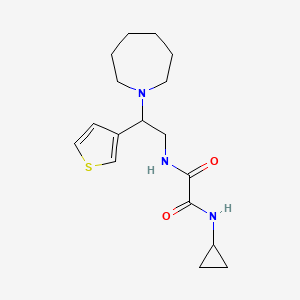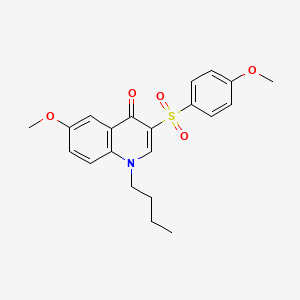
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxyethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxyethanesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine. The structure of the compound suggests potential biological activity, possibly as a ligand for receptors or as an enzyme inhibitor, given the common use of similar structures in drug design .
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. One approach is the one-pot synthesis of related compounds such as 2H-indazolo[2,1-b]phthalazine-triones, which are synthesized using N-halosulfonamides as catalysts under solvent-free conditions . Another method involves the N-alkylation of arylsulfonamide derivatives, which has been used to design selective receptor ligands or multifunctional agents for complex diseases . Additionally, the synthesis of N-substituted aminosulfonyl tetrahydroisoquinolines demonstrates the addition of nonpolar substituents to the sulfonamide nitrogen to achieve high potency and selectivity for certain targets .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. For instance, the structure of 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone was investigated using various spectroscopic techniques, revealing the presence of strong intramolecular hydrogen bonds and a significant deviation from regular tetrahedral geometry around the sulfur atom . These structural features can influence the binding affinity and selectivity of the compound towards biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions. For example, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from amino acids like serine and threonine can be rearranged to yield chiral pyrrolidin-3-ones . Additionally, reactions of N-sulfonylalkylamines with ynamines can lead to the formation of novel S,N-heterocycles, such as 2H-1,2-thiazete 1,1-dioxides and other related compounds . These reactions demonstrate the chemical versatility of sulfonamide derivatives and their potential for generating diverse scaffolds for drug discovery.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group contributes to the compound's polarity and solubility, which are important factors for its pharmacokinetic profile. The intramolecular hydrogen bonding and the geometry around the sulfur atom can affect the compound's stability and reactivity . These properties are essential for the compound's behavior in biological systems and its overall therapeutic potential.
Scientific Research Applications
Biocatalysis in Drug Metabolism
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxyethanesulfonamide, due to its complex structure, may have applications in studies related to biocatalysis in drug metabolism. For instance, microbial-based surrogate biocatalytic systems have been utilized to produce mammalian metabolites of complex molecules for structural characterization, which could be relevant for understanding the metabolism of such compounds (Zmijewski et al., 2006).
Crystallography and Molecular Structure
Research on derivatives similar to N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxyethanesulfonamide has contributed to the understanding of molecular structures and supramolecular assembly through crystallography. Studies involving X-ray powder diffraction have been instrumental in determining the crystal structures of complex molecules, which is crucial for understanding their chemical and physical properties (Dey et al., 2015).
Allosteric Receptor Antagonism
Indazole arylsulfonamides have been explored for their potential as allosteric antagonists for receptors like CC-chemokine receptor 4 (CCR4), indicating a possible research avenue for N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxyethanesulfonamide in studying receptor-ligand interactions and developing receptor-specific drugs (Procopiou et al., 2013).
Organic Synthesis
The compound's structural motifs are similar to those used in organic synthesis, particularly in the one-pot synthesis of complex organic compounds. For example, indazolo[2,1-b]phthalazine-triones have been synthesized using catalysts related to the sulfonamide group, indicating the potential use of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxyethanesulfonamide in facilitating various organic reactions (Ghorbani-Vaghei et al., 2011).
Transition Metal Complexes and Biological Evaluation
Sulfonamide-derived compounds, including those with structural similarities to N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxyethanesulfonamide, have been synthesized and evaluated for their biological activities. These studies include the creation of transition metal complexes and their evaluation against various microbial strains, contributing to the understanding of the compound's potential antimicrobial properties (Chohan & Shad, 2011).
properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-20-17-10-6-5-9-15(17)16(19-20)13-18-24(21,22)12-11-23-14-7-3-2-4-8-14/h2-4,7-8,18H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIUVGPFCZLCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxyethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2499882.png)

![N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2499886.png)

![(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2499889.png)
![6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2499891.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2499895.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2499897.png)

![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)